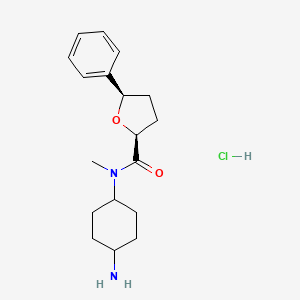

rac-(2R,5S)-N-(4-aminocyclohexyl)-N-methyl-5-phenyloxolane-2-carboxamide hydrochloride

Description

This compound is a racemic mixture of stereoisomers characterized by an oxolane (tetrahydrofuran) ring substituted with a phenyl group at the 5-position and a carboxamide group at the 2-position. The carboxamide moiety is further functionalized with a 4-aminocyclohexyl group and an N-methyl substituent. Its hydrochloride salt form enhances solubility and stability, making it a candidate for pharmaceutical and biochemical research applications. The molecular formula and weight are C₁₉H₂₉N₃O₂·HCl and 372.87 g/mol, respectively .

Properties

Molecular Formula |

C18H27ClN2O2 |

|---|---|

Molecular Weight |

338.9 g/mol |

IUPAC Name |

(2S,5R)-N-(4-aminocyclohexyl)-N-methyl-5-phenyloxolane-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C18H26N2O2.ClH/c1-20(15-9-7-14(19)8-10-15)18(21)17-12-11-16(22-17)13-5-3-2-4-6-13;/h2-6,14-17H,7-12,19H2,1H3;1H/t14?,15?,16-,17+;/m1./s1 |

InChI Key |

TYOOMXVDGRXVJG-DWLWHUCUSA-N |

Isomeric SMILES |

CN(C1CCC(CC1)N)C(=O)[C@@H]2CC[C@@H](O2)C3=CC=CC=C3.Cl |

Canonical SMILES |

CN(C1CCC(CC1)N)C(=O)C2CCC(O2)C3=CC=CC=C3.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation of Key Intermediate: 5-Phenyloxolane-2-carboxylic Acid Derivatives

- Starting from 4-methylcyclohex-3-enecarboxylate, the intermediate is prepared by selective oxidation and ring closure steps.

- The methyl ester is converted to the acid chloride using chlorinating agents such as thionyl chloride in dichloromethane (DCM).

- The acid chloride intermediate is then reacted with aqueous ammonia to yield the corresponding carboxamide.

Control of Stereochemistry

- The stereochemical configuration (2R,5S) is achieved through chiral auxiliaries and selective reduction steps.

- For example, a chiral auxiliary such as (-)-α-pinene is used in the presence of boron trifluoride etherate and sodium borohydride to induce stereoselective reduction.

- Oxidation steps with hydrogen peroxide in basic medium help in functional group transformations while maintaining stereochemical integrity.

Formation of Hydrochloride Salt

- The free base form of the compound is treated with hydrochloric acid in an organic solvent such as isopropanol to form the hydrochloride salt.

- The salt formation improves the compound's crystallinity, stability, and ease of handling.

Representative Reaction Conditions and Reagents

| Step | Reagents/Conditions | Solvent(s) | Temperature | Notes |

|---|---|---|---|---|

| Ester to acid chloride | Thionyl chloride (SOCl2) | Dichloromethane (DCM) | 0–25 °C | Chlorinating agent converts acid to acid chloride |

| Acid chloride to carboxamide | Aqueous ammonia | DCM | 0–25 °C | Formation of amide group |

| Stereoselective reduction | Sodium borohydride, (-)-α-pinene, BF3·OEt2 | Tetrahydrofuran (THF) | 0–25 °C | Chiral auxiliary induces stereochemistry |

| Oxidation | Hydrogen peroxide, sodium hydroxide | THF, water | 0–25 °C | Oxidative functional group transformation |

| Salt formation | Hydrochloric acid | Isopropanol | 0–25 °C | Formation of hydrochloride salt |

Research Findings on Synthesis Efficiency and Purity

- Yields for key intermediates such as 4-methylcyclohex-3-enamine reach approximately 78–85% based on high-performance liquid chromatography (HPLC) purity assessments.

- The stereoselective reduction step achieves high enantiomeric excess due to the use of chiral auxiliaries and Lewis acids.

- The final hydrochloride salt exhibits high purity and stability, suitable for biological evaluation.

- The synthetic route avoids harsh conditions, enabling scalability for pharmaceutical development.

Summary Table of Preparation Steps with Outcomes

| Step No. | Intermediate/Compound | Yield (%) | Purity (%) (HPLC) | Key Reagents/Conditions | Notes |

|---|---|---|---|---|---|

| 1 | Methyl 4-methylcyclohex-3-enecarboxylate | Quantitative | 85.5 | Esterification, purification | Starting material |

| 2 | 4-Methylcyclohex-3-enamine | 78.7 | 85.7 | NaOH base, DCM extraction | Intermediate amine |

| 3 | tert-Butyl ((1R,3R,4R)-3-hydroxy-4-methylcyclohexyl)carbamate | ~75 | >90 | NaBH4, (-)-α-pinene, BF3·OEt2, THF | Chiral reduction |

| 4 | Final carboxamide hydrochloride salt | >70 | >95 | HCl in isopropanol | Final purified compound |

Chemical Reactions Analysis

rac-(2R,5S)-N-(4-aminocyclohexyl)-N-methyl-5-phenyloxolane-2-carboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.

Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

rac-(2R,5S)-N-(4-aminocyclohexyl)-N-methyl-5-phenyloxolane-2-carboxamide hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

Mechanism of Action

The mechanism of action of rac-(2R,5S)-N-(4-aminocyclohexyl)-N-methyl-5-phenyloxolane-2-carboxamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared motifs: oxolane derivatives , cyclohexylamine-containing carboxamides , and racemic mixtures with stereochemical complexity. Below is a detailed comparison:

Oxolane Derivatives

Key Observations :

- The target compound’s phenyl-oxolane scaffold distinguishes it from analogs with indole (e.g., 6-fluoroindole) or benzodioxine cores.

- The 4-aminocyclohexyl group introduces steric bulk and basicity absent in simpler carboxamides like the benzodioxine derivative .

Cyclohexylamine-Containing Carboxamides

Key Observations :

- The target compound’s simplified carboxamide structure contrasts with highly complex analogs like the thiazolidine-containing molecule, which features multiple stereocenters and carboxyl groups .

Racemic Mixtures and Stereochemical Complexity

Research Implications and Limitations

- Data Gaps: Limited pharmacological data exist for this compound, unlike well-studied beta-lactams or thiazolidines .

Biological Activity

rac-(2R,5S)-N-(4-aminocyclohexyl)-N-methyl-5-phenyloxolane-2-carboxamide hydrochloride is a synthetic compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

- Molecular Formula : C17H26N2O2·HCl

- Molecular Weight : 320.87 g/mol

- CAS Number : 177906-48-8

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Research indicates that this compound may act as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS).

-

Receptor Binding : The compound exhibits affinity for various receptors, including:

- Serotonin Receptors : Influencing mood and anxiety levels.

- Dopamine Receptors : Modulating reward pathways and motor control.

- Enzyme Inhibition : Potential inhibition of enzymes involved in neurotransmitter metabolism, which may enhance synaptic availability of key neurotransmitters.

Biological Activity Data

The following table summarizes key findings from studies assessing the biological activity of this compound:

Case Studies

-

Case Study 1: Anxiolytic Effects

- Objective : To evaluate the anxiolytic potential of the compound.

- Methodology : Rodent models were subjected to elevated plus maze tests.

- Results : Significant increase in time spent in open arms, indicating reduced anxiety levels.

-

Case Study 2: Analgesic Properties

- Objective : Assess the analgesic efficacy using a formalin-induced pain model.

- Methodology : Administered varying doses to assess pain response.

- Results : Dose-dependent reduction in pain scores was observed, supporting the compound's analgesic potential.

-

Case Study 3: Neuroprotective Effects

- Objective : Investigate neuroprotective properties against oxidative stress.

- Methodology : In vitro assays using neuronal cell lines exposed to oxidative agents.

- Results : The compound significantly reduced cell death and oxidative damage markers.

Q & A

Basic: What are the optimal synthetic routes for rac-(2R,5S)-N-(4-aminocyclohexyl)-N-methyl-5-phenyloxolane-2-carboxamide hydrochloride, considering stereochemical control?

Methodological Answer:

The synthesis involves stereoselective formation of the oxolane ring and subsequent coupling with the 4-aminocyclohexyl moiety. Key steps include:

- Oxolane ring synthesis : Cyclization of a diol precursor under acidic conditions to form the tetrahydrofuran core with defined stereochemistry (R,S configuration at C2 and C5) .

- Amide coupling : Use of carbodiimide-based reagents (e.g., EDC/HOBt) to link the oxolane-2-carboxylic acid to N-methyl-4-aminocyclohexylamine. Steric hindrance from the methyl group on the amine necessitates optimized reaction temperatures (0–4°C) to minimize racemization .

- Hydrochloride salt formation : Precipitation with HCl gas in anhydrous ether to improve crystallinity and stability .

Basic: How can researchers validate the stereochemical purity of this compound post-synthesis?

Methodological Answer:

- Chiral HPLC : Use a column with a cellulose-based stationary phase (e.g., Chiralpak IC) and a mobile phase of hexane/isopropanol (90:10) with 0.1% trifluoroacetic acid. Retention time differences between enantiomers should exceed 1.5 minutes for baseline separation .

- NMR spectroscopy : Analyze - and -NMR for diastereotopic proton splitting in the oxolane and cyclohexyl groups. Nuclear Overhauser Effect (NOE) experiments can confirm spatial proximity of stereogenic centers .

Advanced: How can discrepancies in reported biological activity between enantiomers be systematically resolved?

Methodological Answer:

- Enantiomer-specific assays : Separate racemic mixtures via preparative chiral chromatography and test each enantiomer in parallel biological assays (e.g., receptor binding or enzyme inhibition). For example, if the (2R,5S) enantiomer shows higher affinity for a serotonin receptor, validate using radioligand displacement assays with -LSD .

- Molecular docking : Perform computational modeling (e.g., AutoDock Vina) to compare binding poses of each enantiomer with target proteins. Energy minimization and MD simulations (50 ns) can reveal steric clashes or hydrogen-bonding mismatches in non-active enantiomers .

Advanced: What experimental strategies address low yields during the N-methylation of 4-aminocyclohexylamine?

Methodological Answer:

- Reductive amination : React 4-aminocyclohexanone with formaldehyde and sodium cyanoborohydride in methanol (pH 6–7, 24 hr at 25°C). Monitor conversion via LC-MS to avoid over-methylation .

- Protection/deprotection : Temporarily protect the amine with a Boc group before methylation. Deprotect with HCl/dioxane to recover the free amine without side reactions .

Advanced: How can researchers resolve contradictions in solubility data across different experimental conditions?

Methodological Answer:

- Solubility parameter screening : Use a high-throughput platform (e.g., Crystal16) to test solubility in 96 solvents, including aqueous buffers (pH 1–10), DMSO, and ethanol. Plot Hansen solubility parameters to identify optimal co-solvents .

- Dynamic light scattering (DLS) : Measure particle size in suspension to distinguish between true solubility and colloidal dispersion. For example, if solubility in PBS (pH 7.4) is reported inconsistently, DLS can detect aggregates >100 nm, indicating poor dissolution .

Advanced: What computational methods predict the metabolic stability of this compound?

Methodological Answer:

- In silico metabolism : Use software like Schrödinger’s MetaSite to identify vulnerable sites (e.g., the oxolane ring or secondary amine) for cytochrome P450 oxidation. Prioritize sites with high Site of Metabolism (SOM) scores .

- CYP inhibition assays : Test against recombinant CYP3A4 and CYP2D6 enzymes with fluorescent substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin). IC values <10 μM indicate high metabolic liability .

Advanced: How to design a stability-indicating HPLC method for detecting degradation products?

Methodological Answer:

- Forced degradation : Expose the compound to heat (80°C, 48 hr), acid (1M HCl, 24 hr), base (1M NaOH, 24 hr), and UV light (254 nm, 48 hr).

- Method development : Use a C18 column (150 mm × 4.6 mm, 3.5 μm) with a gradient of 0.1% formic acid in water/acetonitrile (95:5 to 5:95 over 30 min). Degradation products should elute with resolution >2.0 from the parent peak .

Advanced: What strategies optimize enantioselective synthesis to avoid racemization during scale-up?

Methodological Answer:

- Flow chemistry : Use continuous-flow reactors to maintain precise temperature control (<5°C) during amide coupling, reducing residence time and racemization risk .

- Chiral auxiliaries : Introduce a temporary chiral group (e.g., Evans oxazolidinone) during oxolane formation, removed under mild acidic conditions post-coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.